![molecular formula C13H12ClNO2 B2461445 2-chloro-N-[furan-2-yl(phenyl)methyl]acetamide CAS No. 852956-34-4](/img/structure/B2461445.png)
2-chloro-N-[furan-2-yl(phenyl)methyl]acetamide
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Description
2-chloro-N-[furan-2-yl(phenyl)methyl]acetamide is a chemical compound with the CAS Number: 874623-33-3 . It has a molecular weight of 306.75 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H15ClN2O3/c16-9-15(20)18(10-13-7-4-8-21-13)11-14(19)17-12-5-2-1-3-6-12/h1-8H,9-11H2,(H,17,19) . This code represents the molecular structure of the compound. For a detailed molecular structure analysis, specialized software or tools would be required.Physical And Chemical Properties Analysis
This compound has a molecular weight of 306.75 . It is a powder at room temperature . For more detailed physical and chemical properties, further experimental analysis would be required.Safety and Hazards
The compound has a GHS05 pictogram with the signal word "Danger" . The hazard statements include H314 . Precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, P501 . For detailed safety and hazard information, it is recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .
properties
IUPAC Name |
2-chloro-N-[furan-2-yl(phenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c14-9-12(16)15-13(11-7-4-8-17-11)10-5-2-1-3-6-10/h1-8,13H,9H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZXQFYYXMSVEED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CO2)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[furan-2-yl(phenyl)methyl]acetamide |
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